molecular formula C12H16ClN B8419682 N-methyl-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine

N-methyl-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No. B8419682
M. Wt: 209.71 g/mol
InChI Key: BPLNPUPEOXRWMZ-UHFFFAOYSA-N
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Patent
US07514422B2

Procedure details

N-methyl-8-Bromo-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine; N-methyl-8-Iodo-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine; N-methyl-8-Trifluoromethyl-1-methyl-2,3,4,5-tetrahydro-1-3-benzazepine; N-methyl-8-Trifluoromethyl-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine; N-methyl-8-Chloro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine; N-methyl-8-Bromo-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine; N-methyl-8-Iodo-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine; N-methyl-7,8-Dichloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine; N-methyl-7,8-Dichloro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine; N-methyl-8-Chloro-7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine; and N-methyl-8-Chloro-7-fluoro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine; or a pharmaceutically acceptable salt, solvate or hydrate thereof
Name
N-methyl-8-Bromo-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-methyl-8-Chloro-7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-methyl-8-Chloro-7-fluoro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
N-methyl-8-Iodo-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
N-methyl-8-Trifluoromethyl-1-methyl-2,3,4,5-tetrahydro-1-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
N-methyl-8-Trifluoromethyl-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
N-methyl-8-Chloro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
N-methyl-8-Bromo-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
N-methyl-8-Iodo-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
N-methyl-7,8-Dichloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
N-methyl-7,8-Dichloro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:8][CH:7]([CH3:9])[C:6]2[CH:10]=[C:11](Br)[CH:12]=[CH:13][C:5]=2[CH2:4][CH2:3]1.CN1CC(C)C2C=C(I)C=CC=2CC1.CN1CC(CC)C2C=C(C(F)(F)F)C=CC=2CC1.CN1CC(CC)C2C=C([Cl:61])C=CC=2CC1.CN1CC(CC)C2C=C(Br)C=CC=2CC1.CN1CC(CC)C2C=C(I)C=CC=2CC1.CN1CC(C)C2C=C(Cl)C(Cl)=CC=2CC1.CN1CC(CC)C2C=C(Cl)C(Cl)=CC=2CC1.CN1CC(C)C2C=C(Cl)C(F)=CC=2CC1.CN1CC(CC)C2C=C(Cl)C(F)=CC=2CC1>>[CH3:1][N:2]1[CH2:8][CH:7]([CH3:9])[C:6]2[CH:10]=[C:11]([Cl:61])[CH:12]=[CH:13][C:5]=2[CH2:4][CH2:3]1

Inputs

Step One
Name
N-methyl-8-Bromo-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCC2=C(C(C1)C)C=C(C=C2)Br
Step Two
Name
N-methyl-8-Chloro-7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCC2=C(C(C1)C)C=C(C(=C2)F)Cl
Step Three
Name
N-methyl-8-Chloro-7-fluoro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCC2=C(C(C1)CC)C=C(C(=C2)F)Cl
Step Four
Name
hydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
N-methyl-8-Iodo-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCC2=C(C(C1)C)C=C(C=C2)I
Step Six
Name
N-methyl-8-Trifluoromethyl-1-methyl-2,3,4,5-tetrahydro-1-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
N-methyl-8-Trifluoromethyl-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCC2=C(C(C1)CC)C=C(C=C2)C(F)(F)F
Step Eight
Name
N-methyl-8-Chloro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCC2=C(C(C1)CC)C=C(C=C2)Cl
Step Nine
Name
N-methyl-8-Bromo-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCC2=C(C(C1)CC)C=C(C=C2)Br
Step Ten
Name
N-methyl-8-Iodo-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCC2=C(C(C1)CC)C=C(C=C2)I
Step Eleven
Name
N-methyl-7,8-Dichloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCC2=C(C(C1)C)C=C(C(=C2)Cl)Cl
Step Twelve
Name
N-methyl-7,8-Dichloro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCC2=C(C(C1)CC)C=C(C(=C2)Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CN1CCC2=C(C(C1)C)C=C(C=C2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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